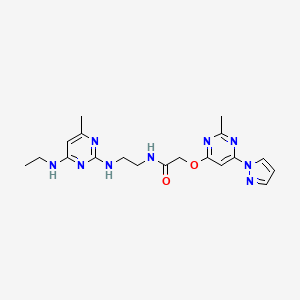

N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide

Description

This compound is a bis-pyrimidine derivative featuring two distinct pyrimidine cores connected via an ethylenediamine linker and an acetamide-oxy bridge. The first pyrimidine ring is substituted with an ethylamino group at position 4 and a methyl group at position 6, while the second pyrimidine contains a methyl group at position 2 and a 1H-pyrazole substituent at position 5.

Properties

IUPAC Name |

N-[2-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N9O2/c1-4-20-15-10-13(2)24-19(27-15)22-8-7-21-17(29)12-30-18-11-16(25-14(3)26-18)28-9-5-6-23-28/h5-6,9-11H,4,7-8,12H2,1-3H3,(H,21,29)(H2,20,22,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPILTSPKRNSMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=C1)C)NCCNC(=O)COC2=NC(=NC(=C2)N3C=CC=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N9O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

Example 72 (EP 2 903 618 B1):

- Compound: N-isopropyl-2-(3-(4-((1H-indazol-5-yl)amino)-6-(piperazin-1-yl)pyrimidin-2-yl)phenoxy)acetamide .

- Key Differences: Replaces the ethylamino-methylpyrimidine moiety with a piperazine-substituted pyrimidine. Incorporates a phenoxy linker instead of an ethylenediamine bridge. Uses an isopropyl group on the acetamide rather than a pyrazole-substituted pyrimidine.

- Implications: The piperazine group enhances solubility, while the phenoxy linker may reduce conformational flexibility compared to the target compound’s ethylenediamine bridge .

Example 122 (EP 2 903 618 B1):

- Compound: 2-(3-(4-((1H-indazol-5-yl)amino)-6-(dimethylamino)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide .

- Key Differences: Features a dimethylamino group on the pyrimidine instead of ethylamino. Lacks the pyrazole substituent, instead incorporating an indazole moiety.

- Implications: The dimethylamino group may lower metabolic stability compared to the ethylamino group in the target compound due to reduced steric hindrance .

Heterocyclic Acetamide Derivatives

- Structure : 2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide .

- Key Differences :

- Replaces pyrimidine cores with triazolopyridazine and ethoxyphenyl groups.

- Uses a phenylacetamide structure instead of a bis-pyrimidine scaffold.

Physicochemical and Spectroscopic Comparisons

Table 1: Structural and Property Comparison

*Estimated based on structural formula.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for this compound?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with substitution reactions under alkaline conditions (e.g., using ethanol or DMF as solvents) and condensation steps with catalysts like sodium hydride or potassium carbonate . Key steps include temperature control (e.g., 60–80°C for amide bond formation) and purification via column chromatography. Yield optimization may require Design of Experiments (DoE) to evaluate parameters like solvent polarity and catalyst loading .

Q. How can the purity and structural integrity of the compound be validated?

- Methodological Answer : Use HPLC (for purity >95%) and NMR (1H/13C) to confirm molecular structure, including pyrimidine and pyrazole moieties. Compare spectroscopic data (e.g., δ 7.6–8.5 ppm for aromatic protons) with literature values . Mass spectrometry (LC-MS) can verify the molecular ion peak (e.g., m/z ~500–550 [M+H]+) .

Q. What solvents and storage conditions ensure compound stability?

- Methodological Answer : The compound is stable in organic solvents (e.g., DMSO, ethanol) at −20°C under inert atmospheres. Conduct accelerated stability studies at varying pH (4–9) and temperatures (25–40°C) to assess degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields?

- Methodological Answer : Discrepancies in yields (e.g., 58% vs. 75%) may arise from differences in catalyst efficiency (e.g., iron powder vs. palladium-based catalysts) or reaction time. Use statistical modeling (e.g., ANOVA) to identify critical variables and replicate conditions from peer-reviewed protocols .

Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action?

- Methodological Answer : Perform in vitro kinase assays (e.g., Src/Abl inhibition) and molecular docking to predict binding affinities to targets like pyrimidine-dependent enzymes . Use CRISPR-edited cell lines to validate target engagement via Western blotting (e.g., phospho-protein analysis) .

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Methodological Answer : Synthesize analogs with modified substituents (e.g., replacing ethylamino with cyclopropylamino) and evaluate biological activity in dose-response assays (IC50). Compare with structurally related compounds (e.g., pyridazinone derivatives) to identify critical pharmacophores .

Q. What methodologies are suitable for assessing in vivo pharmacokinetics and toxicity?

- Methodological Answer : Conduct xenograft studies in murine models to evaluate tumor regression and toxicity profiles (e.g., liver enzyme levels, hematological parameters). Use LC-MS/MS for plasma concentration-time curves and calculate pharmacokinetic parameters (e.g., t1/2, AUC) .

Q. How can researchers validate interactions between this compound and biological targets?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD). Pair with cryo-EM or X-ray crystallography to resolve 3D binding conformations .

Contradiction Analysis and Troubleshooting

Q. How to address inconsistencies in reported biological activities across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.